molecular formula C21H26Cl3NO B5064934 2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol;hydrochloride

2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol;hydrochloride

Cat. No.: B5064934
M. Wt: 414.8 g/mol
InChI Key: IPYSUXPYANTNAX-UHFFFAOYSA-N
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Description

2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups and two ethyl groups attached to a piperidine ring, with a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a Michael addition with piperidine, followed by cyclization and reduction to yield the desired piperidin-4-ol derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.

    Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of the corresponding ketone derivative.

    Reduction: Formation of the dehydroxylated piperidine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Similar structure but with a methyl group instead of ethyl groups.

    2,6-Bis(4-chlorophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one: Similar structure but with a pyran ring instead of a piperidine ring.

Uniqueness

2,6-Bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol is unique due to the presence of both ethyl groups and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

2,6-bis(4-chlorophenyl)-3,5-diethylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2NO.ClH/c1-3-17-19(13-5-9-15(22)10-6-13)24-20(18(4-2)21(17)25)14-7-11-16(23)12-8-14;/h5-12,17-21,24-25H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYSUXPYANTNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(NC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CC)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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